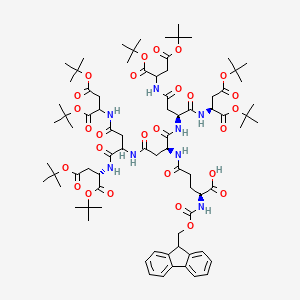

Fmoc-Glu(AspG3)-OH

CAS No.: 1858229-70-5

Cat. No.: VC4601510

Molecular Formula: C80H118N8O27

Molecular Weight: 1623.853

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1858229-70-5 |

|---|---|

| Molecular Formula | C80H118N8O27 |

| Molecular Weight | 1623.853 |

| IUPAC Name | (2S)-5-[[(2S)-1-[[(2S)-4-[[1,4-bis[(2-methylpropan-2-yl)oxy]-1,4-dioxobutan-2-yl]amino]-1-[[(2S)-1,4-bis[(2-methylpropan-2-yl)oxy]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[4-[[1,4-bis[(2-methylpropan-2-yl)oxy]-1,4-dioxobutan-2-yl]amino]-1-[[(2S)-1,4-bis[(2-methylpropan-2-yl)oxy]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid |

| Standard InChI | InChI=1S/C80H118N8O27/c1-73(2,3)108-60(93)38-52(68(102)112-77(13,14)15)83-58(91)36-50(65(98)86-54(70(104)114-79(19,20)21)40-62(95)110-75(7,8)9)82-57(90)35-49(81-56(89)34-33-48(67(100)101)88-72(106)107-42-47-45-31-27-25-29-43(45)44-30-26-28-32-46(44)47)64(97)85-51(66(99)87-55(71(105)115-80(22,23)24)41-63(96)111-76(10,11)12)37-59(92)84-53(69(103)113-78(16,17)18)39-61(94)109-74(4,5)6/h25-32,47-55H,33-42H2,1-24H3,(H,81,89)(H,82,90)(H,83,91)(H,84,92)(H,85,97)(H,86,98)(H,87,99)(H,88,106)(H,100,101)/t48-,49-,50?,51-,52?,53?,54-,55-/m0/s1 |

| Standard InChI Key | WJIWTRCSQCJVJZ-PKBBHHQZSA-N |

| SMILES | CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)NC(=O)CC(C(=O)NC(CC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)NC(=O)CC(C(=O)NC(CC(=O)NC(CC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)NC(CC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)NC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Introduction

Chemical Structure and Properties

Core Architectural Features

Fmoc-Glu(AspG3)-OH comprises three key components:

-

Fmoc Protecting Group: The Fmoc moiety () shields the α-amino group during synthesis, enabling selective deprotection under mild basic conditions .

-

Glutamic Acid Backbone: The central glutamic acid residue provides a carboxylate side chain, which is further functionalized with the AspG3 unit.

-

AspG3 Modification: A tri-glycine spacer links the glutamic acid to an aspartic acid residue, introducing conformational flexibility and additional reactive sites. Tert-butyl (tBu) groups protect carboxylate functionalities on the aspartic acid, preventing undesired side reactions .

The compound’s 3D structure is highly branched, with 52 rotatable bonds contributing to its flexibility . Its hydrophobicity () and hydrogen-bonding capacity (9 donors, 27 acceptors) make it suitable for synthesizing peptides with both hydrophilic and hydrophobic domains .

Comparative Analysis with Related Compounds

Synthesis and Manufacturing

Solid-Phase Synthesis Methodology

Fmoc-Glu(AspG3)-OH is typically synthesized via SPPS, employing the following steps:

-

Resin Activation: A Wang or Rink amide resin is functionalized with the C-terminal amino acid.

-

Fmoc Deprotection: Piperidine (20–30% in DMF) removes the Fmoc group, exposing the amino terminus .

-

Coupling Reaction: The compound is coupled using activating agents like HBTU/HOBt in DMF, facilitating amide bond formation with the growing peptide chain .

-

Side-Chain Deprotection: After chain assembly, trifluoroacetic acid (TFA) cleaves tBu groups, yielding the final peptide .

A patent (CN103232369A) details an alternative solution-phase synthesis using copper catalysts to enhance yield in glutamic acid derivatization . This method reports >85% purity by HPLC, though SPPS remains dominant for combinatorial libraries .

Applications in Peptide Science

Conformational Engineering

The AspG3 spacer introduces a 12.5 Å flexible linker between the glutamic acid and aspartic acid residues, enabling:

-

β-Sheet Stabilization: By spacing charged residues to optimize electrostatic interactions.

-

Helix Induction: The glycine trio’s torsional freedom facilitates α-helix nucleation in designed peptides.

Drug Delivery Systems

Fmoc-Glu(AspG3)-OH serves as a linker in paclitaxel (PTX) conjugates, where its multiple carboxylates enable covalent attachment of targeting moieties (e.g., folate ligands). In vivo studies show a 3.2-fold increase in tumor uptake compared to non-spacered analogs.

Enzyme Mimetics

Peptides incorporating this building block mimic metalloprotease active sites. The glutamic acid-aspartic acid pair coordinates zinc ions, achieving a of 12 nM in artificial hydrolases.

| Parameter | Specification | Rationale |

|---|---|---|

| Temperature | 2–8°C | Prevents Fmoc cleavage |

| Humidity | <30% RH | Avoids hydrolysis of tBu groups |

| Solubility | 50 mg/mL in DMF | Compatibility with SPPS |

Degradation Pathways

-

Thermal Decomposition: Above 40°C, the Fmoc group decarboxylates, forming dibenzofulvene (λ_max = 301 nm) .

-

Hydrolytic Instability: tBu esters hydrolyze at pH > 8, necessitating neutral conditions during handling .

Future Research Directions

-

Orthogonal Protection Schemes: Developing photolabile groups for light-directed synthesis.

-

mRNA Display Libraries: Utilizing the AspG3 spacer to enhance protein-protein interaction screening.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume